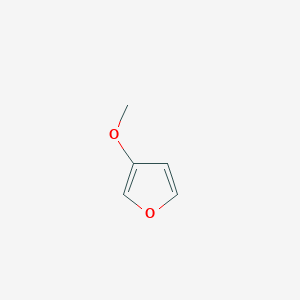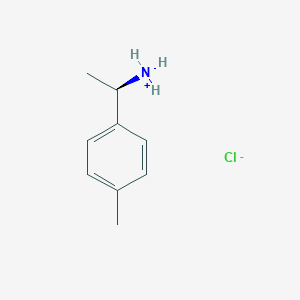
3-Methoxyfuran
Descripción general
Descripción
3-Methoxyfuran (3MF) is an organic compound that is used in a variety of applications, including synthesis, scientific research, and lab experiments. It is a colorless liquid with a sweet, ether-like odor and is soluble in many organic solvents. 3MF is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, and has been used in scientific research for decades.
Aplicaciones Científicas De Investigación
Thermochemical Properties in Biofuel Synthesis : 3-Methoxyfuran is a component in biofuel synthesis processes. Its thermochemical properties, such as enthalpies, entropies, and heat capacities, are significant for understanding the stability, reaction paths, and chemical kinetics in biofuel applications (Hudzik & Bozzelli, 2010).
Cycloadditions in Chemical Synthesis : The compound is used in cycloadditions with mono-activated dienophiles, which is a technique applied in chemical synthesis. This process has been used to create intermediates for the synthesis of various complex molecules (Murai et al., 1981).
Pyrolytic and Oxidative Chemistry : this compound exhibits interesting reactivity in pyrolytic and oxidative environments, which is significant for its potential as a biofuel and in the production of platform chemicals (Simmie et al., 2013).
Cyclopropane Derivative Synthesis : It has applications in the formation of cyclopropane derivatives, an important class of compounds in organic synthesis, through reactions with nucleophiles (Fariña et al., 1986).
Halohydrofuran Production : The compound is used in a method to prepare 3-halohydrofurans, which are significant in various chemical syntheses. This method involves hydroxylation/halocyclization of cyclopropyl methanols (Mothe et al., 2011).
Nucleophilic Aromatic Substitution Reactions : It is involved in the nucleophilic aromatic substitution of suitably activated 2-methoxyfurans with Grignard reagents, a key process in the formation of tertiary alcohols or SNAr products (Iesce et al., 2003).
Synthesis of Naphthalenes and other Complex Molecules : this compound is utilized in the synthesis of highly functionalized naphthalenes and other complex molecules, which are important in organic chemistry and pharmaceutical applications (Sato et al., 2017).
Reactivity in Catalytic Processes : It is also significant in catalytic processes, such as the Gold catalyzed synthesis of 3-alkoxyfurans, which are important intermediates in organic synthesis (Pennell et al., 2014).
Safety and Hazards
When handling 3-Methoxyfuran, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
It’s structurally similar compound, methoxyflurane, is known to interact with gap junction channels and calcium-dependent atpase in the sarcoplasmic reticulum . It’s important to note that the targets can vary depending on the specific structure of the compound and the biological context in which it is used.
Mode of Action
It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical pathways, including those related to the synthesis of bio-based materials .
Pharmacokinetics
Methoxyflurane, a structurally similar compound, is known to have a rapid onset of action .
Result of Action
Methoxyflurane, a related compound, is known to induce muscle relaxation and reduce pain sensitivity by altering tissue excitability .
Propiedades
IUPAC Name |
3-methoxyfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMAQHURVWNQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507680 | |
| Record name | 3-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-57-3 | |
| Record name | 3-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the cytotoxic effects of 3-Methoxyfuran compared to other compounds found in Narthecium ossifragum?
A1: While previous studies suggested this compound as the primary nephrotoxin in Narthecium ossifragum [], recent research indicates that it might not be directly involved in nephrotoxicity at the cellular level. In fact, this compound showed no cytotoxicity against renal tubular cells (LLC-PK1) at concentrations up to 880 µg/mL (7.7 M) []. Conversely, steroidal saponins, particularly di- and trisaccharides of sarsasapogenin, were identified as major cytotoxic components in Narthecium ossifragum extracts []. These findings suggest a more significant role of saponins in the plant's nephrotoxicity and warrant further investigation.
Q2: How do the chemical structures of this compound and related compounds influence their reactivity?
A2: The presence of the methoxy group significantly influences the reactivity and stability of this compound and its derivatives. For instance, the methoxy group in this compound weakens the adjacent methyl C-H bond, resulting in a bond dissociation energy of 98 kcal/mol, considerably lower than the C-H bonds within the furan ring (approximately 120 kcal/mol) []. This difference in bond strengths makes the methoxy-methyl site a favorable target for hydrogen abstraction and a key factor in the initial decomposition pathways during combustion []. The strategic placement of a methoxy group on dehydrobenzenes also plays a crucial role in controlling the regioselectivity of cycloaddition reactions with this compound []. This regioselectivity allows for the controlled synthesis of specific 1,4-dihydro-2-methoxy-1,4-epoxynaphthalene adducts, which can be further manipulated to access various valuable compounds, including 3,4-dihydro-1,4-epoxynaphthalen-2(1H)-ones [].
Q3: Can this compound be used in the synthesis of natural products?
A3: Yes, this compound can be employed as a building block in organic synthesis, including the preparation of natural product analogs. For example, Diels-Alder cycloadditions of this compound with mono-activated dienophiles have been successfully utilized to synthesize potential intermediates for the synthesis of (±)-avenaciolide and (±)-isoavenaciolide []. This approach highlights the versatility of this compound as a synthetic precursor in accessing complex molecular architectures found in natural products.
Q4: How can computational chemistry be used to study this compound?
A4: Computational chemistry techniques are valuable tools in understanding the thermochemical properties of this compound and its derivatives. Researchers have used various levels of theory, including B3LYP, CBS-QB3, and G3MP2B3, to calculate standard enthalpies of formation, entropies, and heat capacities of this compound and its radical counterparts []. These calculated thermodynamic parameters are essential in predicting the stability, reaction pathways, and kinetic behavior of this compound, particularly in the context of biofuel applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















